molecular formula C13H17N5O2S B12529369 N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 651769-53-8

N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No.: B12529369
CAS No.: 651769-53-8
M. Wt: 307.37 g/mol
InChI Key: ZBYDFXHECHJESM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two pharmaceutically relevant motifs: a sulfonamide group and a tetrazole ring. Sulfonamides are a well-known class of compounds with extensive potential as biologically active molecules . The tetrazole moiety, a bioisostere for a carboxylic acid, is prized for its metabolic stability and ability to participate in hydrogen bonding, which can enhance a compound's binding affinity to biological targets . This specific combination of features makes this compound a valuable scaffold for researchers investigating new therapeutic agents. Potential applications include the development of enzyme inhibitors where the sulfonamide group can coordinate with active sites, or the exploration of ligands for various receptors. The compound's properties may also be exploited in materials science, such as in the design of coordination polymers, leveraging the tetrazole ring's coordination chemistry . As with all sulfonamide-based compounds, researchers should employ standard analytical techniques to confirm the identity and purity of the material before use. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

651769-53-8

Molecular Formula

C13H17N5O2S

Molecular Weight

307.37 g/mol

IUPAC Name

N-cyclohexyl-4-(2H-tetrazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C13H17N5O2S/c19-21(20,16-11-4-2-1-3-5-11)12-8-6-10(7-9-12)13-14-17-18-15-13/h6-9,11,16H,1-5H2,(H,14,15,17,18)

InChI Key

ZBYDFXHECHJESM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Step 1: Tetrazole Ring Installation

The tetrazole moiety is typically introduced via a [2+3] cycloaddition between a nitrile and sodium azide. For example:

  • Starting Material : 4-Chlorobenzonitrile or 4-iodobenzonitrile.
  • Reaction Conditions : Sodium azide (NaN₃) in the presence of a catalyst (e.g., InCl₃) under microwave irradiation (160°C, 1 hour) in a 3:1 i-PrOH/H₂O mixture.
  • Product : 4-(2H-tetrazol-5-yl)benzonitrile.

Key Data :

Substrate Catalyst Solvent System Temp (°C) Time (h) Yield (%)
4-Chlorobenzonitrile InCl₃ i-PrOH/H₂O (3:1) 160 1 100
4-Nitrobenzonitrile Sc(OTf)₃ 160 1 100

Sulfonamide Bond Formation

The final step involves reacting 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride with cyclohexylamine under basic conditions.

Reaction Conditions

  • Base : Triethylamine (Et₃N) or diisopropylethylamine (DIEA).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature : 50–60°C for 4–5 hours.

Example Protocol :

  • Dissolve 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride in THF.
  • Add cyclohexylamine and Et₃N.
  • Stir at 50°C for 4 hours.
  • Purify via column chromatography.

Key Data :

Sulfonamide Target Yield (%) Purity (%) Reference
This compound 75–81 >95
Analogues (e.g., N-methyl derivatives) 70–85 >90

Catalytic and Solvent Optimization

Reaction efficiency is influenced by catalysts and solvent systems:

Catalysts

  • Nano-TiCl₄·SiO₂ : Enhances tetrazole formation yields (up to 100%) under mild conditions.
  • Scandium Triflate (Sc(OTf)₃) : Facilitates microwave-assisted cycloadditions.

Solvent Systems

Solvent System Role Yield Improvement
i-PrOH/H₂O (3:1) Polar aprotic for cycloaddition High solubility of NaN₃
THF Low dielectric for substitution Stabilizes intermediates

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

Though less common for this compound, MCRs (e.g., Ugi reaction) have been explored for tetrazole-containing sulfonamides. For example:

  • Ugi Reaction : Combines aldehydes, isocyanides, amines, and carboxylic acids.
  • Post-Functionalization : Introduce the tetrazole via subsequent cycloaddition.

Solid-Phase Synthesis

  • Resin-Bound Sulfonamides : Immobilize intermediates on solid supports for combinatorial library generation.

Challenges and Solutions

Challenge Solution Reference
Low reactivity of electron-rich nitriles Use Lewis acids (e.g., InCl₃) or MW irradiation
Side reactions in sulfonylation Optimize stoichiometry of SOCl₂
Purification of polar sulfonyl chlorides Use silica gel chromatography

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products:

    Oxidation: Formation of oxidized tetrazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Case Study: Antibacterial Efficacy

  • Objective: Evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Findings: The compound exhibited minimum inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, outperforming traditional antibiotics in some cases .

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly in inhibiting cancer cell proliferation.

Case Study: Cytotoxic Effects

  • Objective: Assess cytotoxic effects on human breast cancer cell lines (MCF-7).
  • Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Enzyme Inhibition

This compound has been studied for its ability to inhibit carbonic anhydrase enzymes, which are implicated in various physiological processes and disease states.

Case Study: Carbonic Anhydrase Inhibition

  • Objective: Investigate the inhibition of carbonic anhydrase IX.
  • Findings: The compound exhibited IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over other isoforms .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Enzyme InhibitionCarbonic Anhydrase IXIC50 = 10.93–25.06 nM2021

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with the active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The sulfonamide group can also enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacokinetics and Bioactivity

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituents (Position) Molecular Weight Key Functional Properties Reference
N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide Cyclohexyl (N), Tetrazol-5-yl (4) ~325.4 (calc.) High lipophilicity; potential COX-2 inhibition inferred from structural analogs
4-(Ethylamino)-N-(2-methyl-2H-tetrazol-5-yl)benzene-1-sulfonamide Ethylamino (4), Methyltetrazolyl (N) 238.16 Moderate solubility; smaller substituents may reduce steric hindrance [6]
4-{[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide Thiadiazole (4), Ethylamino linker ~327.4 (calc.) Thiadiazole enhances π-stacking; NH groups influence solubility via H-bonding [2]
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) Methoxyphenyl-quinazolinone (4) ~447.5 (calc.) 47.1% COX-2 inhibition at 20 μM; methoxy improves electronic interactions [3]

Key Observations:

  • Bioisosteric Effects : The tetrazole ring (pKa ~4.9) mimics carboxylic acids (pKa ~2–3) but offers superior metabolic stability, contrasting with thiadiazole derivatives (e.g., compound 10 in ), which may exhibit different electronic profiles due to sulfur inclusion .
  • COX-2 Inhibition: While direct data for the target compound is unavailable, analogs like 1c (47.1% inhibition at 20 μM) suggest that para-substituted electron-donating groups (e.g., methoxy) enhance activity. The cyclohexyl group’s steric bulk may hinder binding compared to planar quinazolinone systems .
Solubility and Pharmacokinetic Trade-offs
  • Target Compound : The cyclohexyl group likely reduces solubility (similar to ’s compounds, which precipitated at 50 μM), necessitating formulation adjustments .
  • Ethylamino Derivatives: Smaller substituents (e.g., 4-(ethylamino) in ) improve solubility but may shorten half-life due to faster metabolism .

Biological Activity

N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cardiovascular applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring, with a cyclohexyl group and a tetrazole moiety. The presence of these functional groups is crucial for its biological activity.

Structural Formula

The structural formula can be represented as follows:

C14H18N4O2S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, tetrazole derivatives have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of sulfonamide derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus25
Control Antibiotic (e.g., Penicillin)Staphylococcus aureus20

Cardiovascular Implications

Sulfonamides have been studied for their effects on cardiovascular health, particularly their role as calcium channel blockers. In isolated rat heart models, derivatives similar to this compound showed promise in reducing perfusion pressure and improving coronary resistance.

Experimental Design

A recent study designed to evaluate the effects of various sulfonamide compounds on coronary resistance included:

GroupCompoundDose (nM)
IControl (Krebs-Henseleit solution only)-
IIThis compound0.001
IIIOther Sulfonamide Derivative 10.001
IVOther Sulfonamide Derivative 20.001

Results indicated that the compound significantly lowered coronary resistance compared to controls, suggesting potential therapeutic applications in treating hypertension.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzene ring and the sulfonamide group can enhance biological activity. For example, the introduction of bulky hydrophobic groups has been associated with increased potency against bacterial strains.

Key Findings from SAR Analysis

  • Hydrophobicity : Increased hydrophobic character enhances membrane permeability.
  • Substituent Effects : Electron-withdrawing groups on the benzene ring improve antibacterial efficacy.
  • Tetrazole Moiety : Essential for maintaining biological activity; modifications can lead to varied effects.

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